molecular formula C9H21O2P B14711754 Phosphinic acid, dipropyl-, isopropyl ester CAS No. 23887-13-0

Phosphinic acid, dipropyl-, isopropyl ester

Cat. No.: B14711754
CAS No.: 23887-13-0
M. Wt: 192.24 g/mol
InChI Key: WERONCNJUJJFEN-UHFFFAOYSA-N
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Description

Phosphinic acid, dipropyl-, isopropyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one hydrogen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, dipropyl-, isopropyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the reaction of dipropylphosphinic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Another approach involves the use of orthosilicates for the esterification of monosubstituted phosphinic acids. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .

Industrial Production Methods

Industrial production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yields and purity, and they may utilize continuous flow reactors to enhance efficiency. The choice of catalysts and reaction conditions is crucial to ensure the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, dipropyl-, isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide, molecular iodine.

    Substitution: Alkyl halides, amines.

Major Products Formed

    Hydrolysis: Dipropylphosphinic acid and isopropyl alcohol.

    Oxidation: Dipropylphosphonic acid.

    Substitution: Various substituted phosphinic acid derivatives.

Mechanism of Action

The mechanism of action of phosphinic acid, dipropyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding . The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied.

Comparison with Similar Compounds

Phosphinic acid, dipropyl-, isopropyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and industrial processes.

Properties

CAS No.

23887-13-0

Molecular Formula

C9H21O2P

Molecular Weight

192.24 g/mol

IUPAC Name

1-[propan-2-yloxy(propyl)phosphoryl]propane

InChI

InChI=1S/C9H21O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h9H,5-8H2,1-4H3

InChI Key

WERONCNJUJJFEN-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)OC(C)C

Origin of Product

United States

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